molecular formula C11H12O2 B072505 5,6,7,8-Tetrahydro-2-naphthoic acid CAS No. 1131-63-1

5,6,7,8-Tetrahydro-2-naphthoic acid

Cat. No. B072505
CAS RN: 1131-63-1
M. Wt: 176.21 g/mol
InChI Key: RSWXAGBBPCRION-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives of 5,6,7,8-Tetrahydro-2-naphthoic acid has been reported through various methods. For instance, a notable synthesis route involves a short synthesis of a related compound, highlighting a key step of oxidation/cyclization/aromatisation (Eustache, Bernardon, & Shroot, 1987). Another study describes an improved synthesis method for a closely related compound, showcasing a five-step sequence that offers significant improvements over previous syntheses (Dow & Schneider, 2001).

Molecular Structure Analysis

The molecular structure of 5,6,7,8-Tetrahydro-2-naphthoic acid and its derivatives has been extensively studied. Research on supramolecular assemblies with N-heterocycles via hydrogen bonds and weak interactions provides insights into the molecular complexes and structural analysis (Pang et al., 2015).

Chemical Reactions and Properties

The chemical reactions involving 5,6,7,8-Tetrahydro-2-naphthoic acid derivatives reveal complex interactions and properties. For example, the synthesis and reactions of oligomeric 2-O-naphthoide macrocycles highlight the dehydration reactions and clathrate inclusion properties, showcasing their potential in forming inclusion complexes (Al-Hujran et al., 2011).

Physical Properties Analysis

The study of physical properties is crucial for understanding the behavior and applications of 5,6,7,8-Tetrahydro-2-naphthoic acid. Research on its derivatives, such as the practical synthesis and properties of related compounds, sheds light on the methodologies and applications (Yanagi et al., 2001).

Chemical Properties Analysis

The chemical properties of 5,6,7,8-Tetrahydro-2-naphthoic acid are explored through its interactions and reactions. For instance, evidence for a trianion intermediate in the metalation of a closely related compound underscores the complex chemical behavior and the potential for synthesizing potent inhibitors (Le et al., 2011).

Scientific Research Applications

  • Protein Turn Models : It's used for the construction of sterically constrained protein turn models. This is significant in understanding protein structures and functions (Ernest, Kalvoda, Rihs, & Mutter, 1990).

  • Biodegradation of Polycyclic Aromatic Hydrocarbons : It appears as a metabolite in the anaerobic biodegradation pathway of naphthalene, indicating a reduction reaction at the unsubstituted ring (Zhang, Sullivan, & Young, 2004).

  • Solid State NMR and X-ray Crystallography : Studied in the context of solid state disorder in tetrahydronaphthalene derivatives, which is important in understanding molecular dynamics and structure (Facey, Connolly, Bensimon, & Durst, 1996).

  • Synthesis of Aromatic Retinoids : It is involved in the synthesis of aromatic retinoids, highlighting its role in organic synthesis and potential applications in pharmacology (Eustache, Bernardon, & Shroot, 1987).

  • Anaerobic Naphthalene Degradation Studies : The compound has been identified in studies focused on the anaerobic degradation of naphthalene, which is crucial for understanding environmental remediation processes (Meckenstock, Safinowski, & Griebler, 2004).

Safety And Hazards

5,6,7,8-Tetrahydro-2-naphthoic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash off immediately with soap and plenty of water .

Future Directions

Anaerobic degradation of polycyclic aromatic hydrocarbons has been investigated mostly with naphthalene as a model compound . The identified metabolites provide evidence that ring reduction terminates at the stage of hexahydro-2-naphthoyl-CoA and a sequence of β-oxidation-like degradation reactions starts with a hydratase acting on this intermediate . This could potentially open up new avenues for research and applications of 5,6,7,8-Tetrahydro-2-naphthoic acid in the future.

properties

IUPAC Name

5,6,7,8-tetrahydronaphthalene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10/h5-7H,1-4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSWXAGBBPCRION-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90150285
Record name 5,6,7,8-Tetrahydro-2-naphthoic acid
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Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6,7,8-Tetrahydro-2-naphthoic acid

CAS RN

1131-63-1
Record name 5,6,7,8-Tetrahydro-2-naphthoic acid
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Record name 1,2,3,4-Tetrahydronaphthalene-6-carboxylic acid
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Record name 1131-63-1
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Record name 5,6,7,8-Tetrahydro-2-naphthoic acid
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Record name 5,6,7,8-tetrahydro-2-naphthoic acid
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Record name 1,2,3,4-TETRAHYDRONAPHTHALENE-6-CARBOXYLIC ACID
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Synthesis routes and methods

Procedure details

1,2,3,4-Tetrahydro-6-naphthaldehyde (2.0 g) was suspended in 0.5M aqueous sodium hydroxide solution (125 ml), stirred vigorously and a 70% w/w solution of tertiary butyl hydroperoxide in water (10.3 ml) added. The mixture was heated at about 70° C. for 4 hours and then left to stand at room temperature for 3 days. A further quantity of a 70% w/w solution of tertiary butyl hydroperoxide in water (10 ml) was added and the mixture heated at about 70° C. for a further 24 hours. The mixture was cooled, diethyl ether (100 ml) added and the phases separated. The aqueous phase was acidified to pH 1 with 2N aqueous hydrochloric acid solution and extracted with diethyl ether (2×100 ml). The organic phases were combined, dried over anhydrous sodium sulphate and the solvent removed under reduced pressure to give a residue which was chromatographed on silica gel eluting with a solvent gradient of 1:1 changing to 1:0, by volume, diethyl ether:pentane to give 1,2,3,4-tetrahydro-6-naphthoic acid (0.62 g) as a white solid.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
10.3 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
125 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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